

# Technical Guide: Physicochemical Profiling of 8-Chloro-2-methylquinoline

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## Compound of Interest

Compound Name: 8-Chloro-2-methylquinoline

CAS No.: 3033-82-7

Cat. No.: B1584612

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## Executive Summary

**8-Chloro-2-methylquinoline** (CAS 3033-82-7) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of antimalarial, anticancer, and receptor-modulating therapeutics. Its physicochemical profile is defined by the interplay between the electron-withdrawing chlorine atom at the 8-position and the electron-donating methyl group at the 2-position.<sup>[1]</sup> This guide provides a definitive technical analysis of its properties, synthesis-derived impurity profiles, and validated characterization protocols.<sup>[1]</sup>

## Chemical Identity & Structural Analysis<sup>[1][2][3][4][5]</sup>

The molecule consists of a bicyclic quinoline core substituted at the ortho positions relative to the nitrogen heteroatom (2-position) and the fused ring junction (8-position).

## Identification Matrix<sup>[1][2][3][4][5]</sup>

Parameter	Specification
IUPAC Name	8-Chloro-2-methylquinoline
Common Name	8-Chloroquinaldine
CAS Number	3033-82-7
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClN
Molecular Weight	177.63 g/mol
SMILES	<chem>CC1=NC2=C(C=CC=C2Cl)C=C1</chem>
InChI Key	VVLYDFPOGMTMFJ-UHFFFAOYSA-N

## Structural Activity Relationships (SAR)

- **8-Chloro Substituent:** Introduces significant steric bulk near the quinoline nitrogen lone pair, potentially impacting metal coordination and hydrogen bond acceptance.<sup>[2][1]</sup> Electronically, it exerts a negative inductive effect (-I), lowering the pKa of the ring nitrogen compared to unsubstituted quinoline.<sup>[2]</sup>
- **2-Methyl Group:** Provides a handle for further functionalization (e.g., radical bromination to chloromethyl derivatives) and exerts a positive inductive effect (+I), partially counteracting the electron-withdrawing nature of the chlorine.

## Physicochemical Properties Profile

The following data aggregates experimental values with high-confidence predictive models where experimental gaps exist.

## Physical Constants

Property	Value / Range	Source/Note
Physical State	Solid (Crystalline powder)	Experimental
Color	Off-white to Cream	Experimental
Melting Point	64 – 68 °C	Experimental (Sigma-Aldrich)
Boiling Point	> 280 °C (Predicted)	Based on 8-Chloroquinoline (288.5 °C)
LogP (Octanol/Water)	3.2 – 3.5 (Predicted)	High Lipophilicity
pKa (Conjugate Acid)	2.5 – 3.0 (Predicted)	Less basic than Quinoline (4.9)
Topological Polar Surface Area (TPSA)	12.9 Å <sup>2</sup>	Indicative of good membrane permeability

## Solubility & Lipophilicity

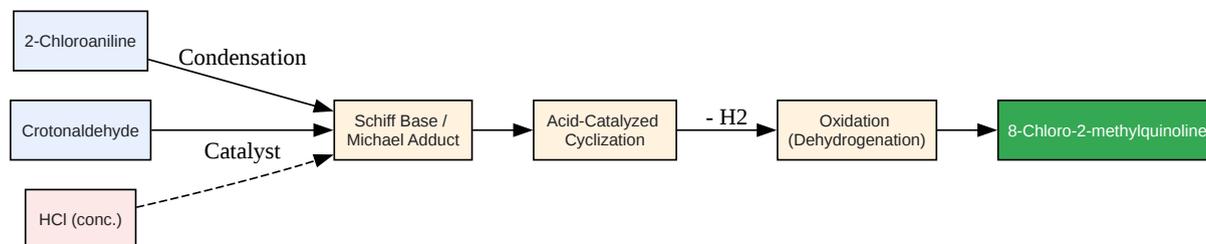
**8-Chloro-2-methylquinoline** exhibits a Class II behavior (Low Solubility, High Permeability) in the BCS classification context.

- Aqueous Solubility: Negligible at neutral pH (< 0.1 mg/mL).[2][1] Solubility increases significantly at pH < 2.0 due to protonation of the quinoline nitrogen.[2][1]
- Organic Solubility: Highly soluble in dichloromethane (DCM), chloroform, and ethyl acetate. Soluble in hot ethanol/methanol.[1]

## Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to controlling the impurity profile.[1] The industrial standard route is the Doebner-Miller Synthesis, a modified Skraup reaction.[1]

## Synthesis Pathway Diagram (DOT)



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Caption: Doebner-Miller synthesis pathway involving condensation, cyclization, and oxidative aromatization.

## Critical Impurities[2][3][4]

- Regioisomers: While the 2-substituent is fixed by crotonaldehyde, directing effects of the 2-chloroaniline usually favor the 8-chloro isomer.[1][3] However, trace amounts of 6-chloro-2-methylquinoline may form if the steric control is insufficient.[1]
- Starting Materials: Unreacted 2-chloroaniline is a genotoxic impurity (GTI) and must be controlled to ppm levels.[1]
- Polymerization Products: Crotonaldehyde can self-polymerize under acidic conditions, leading to high-molecular-weight tars (removed via recrystallization).[1]

## Characterization Protocols

### Protocol 1: HPLC Purity Analysis

Objective: Quantify purity and detect unreacted aniline derivatives.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]

- Gradient:
  - 0-2 min: 5% B
  - 2-15 min: 5% -> 95% B
  - 15-20 min: 95% B
- Flow Rate: 1.0 mL/min.[2][1]
- Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/aniline bonds).[2][1]
- Temperature: 30 °C.
- Acceptance Criteria: Main peak retention time ~10-12 min. Purity > 98.0% (Area %).[2][1][4]

## Protocol 2: Potentiometric pKa Determination

Objective: Determine the dissociation constant of the quinoline nitrogen.

- Preparation: Dissolve 5 mg of substance in 10 mL of a mixed solvent system (50:50 Methanol:Water) to ensure solubility.
- Titrant: 0.1 M HCl (to protonate) and 0.1 M NaOH (to back-titrate).
- Method: Perform a titration under inert gas (N<sub>2</sub>) to prevent CO<sub>2</sub> absorption.[2][5][1] Measure pH continuously.
- Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant of the methanol/water mixture.
- Expected Result: An inflection point corresponding to a pKa between 2.5 and 3.0.

## Spectral Data Reference

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

, 400 MHz

- [ngcontent-ng-c3230145110="" \\_nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)  
2.83 (s, 3H): Methyl group at C2.[\[2\]\[5\]](#) Distinct singlet.
- [ngcontent-ng-c3230145110="" \\_nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)  
7.38 (m, 2H): Overlapping signals for H3 and H6.[\[2\]\[5\]](#)
- [ngcontent-ng-c3230145110="" \\_nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)  
7.80 (d, J=7.2 Hz, 1H): H7 proton.[\[2\]\[5\]](#)
- [ngcontent-ng-c3230145110="" \\_nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)  
8.00 (d, J=8.4 Hz, 1H): H4 proton.[\[2\]\[5\]](#)
- [ngcontent-ng-c3230145110="" \\_nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)  
8.03 (d, J=8.0 Hz, 1H): H5 proton.[\[2\]\[5\]](#)

## Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (M<sup>+</sup>): 177.0 (Base peak or significant intensity).[\[2\]\[1\]](#)
- Isotope Pattern: Distinct 3:1 ratio for M<sup>+</sup> (177) and M+2 (179), confirming the presence of one Chlorine atom.

## Handling & Safety (GHS)

Signal Word:WARNING

Hazard Code	Description	Precaution
H302	Harmful if swallowed	Do not eat/drink in lab.[1]
H315	Causes skin irritation	Wear nitrile gloves.[1]
H318	Causes serious eye damage	Wear safety goggles/face shield.[1]
H335	May cause respiratory irritation	Work in a fume hood.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

## References

- Sigma-Aldrich.**8-Chloro-2-methylquinoline** Product Specification. Retrieved from [6]
- PubChem.Compound Summary: **8-Chloro-2-methylquinoline** (CID 221113).[1] National Library of Medicine.[1] Retrieved from [5]
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## Sources

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- 2. 8-Methylquinoline | C<sub>10</sub>H<sub>9</sub>N | CID 11910 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

- [3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 8-クロロ-2-メチルキノリン 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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